(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone

Bromodomain inhibition Epigenetics Acetyl-lysine mimetic

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone (CAS 1797096-59-3) is a chiral, bicyclic small molecule with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol. It features an 8-azabicyclo[3.2.1]oct-2-ene (trop-2-ene) core linked via a carbonyl bridge to a 3,5-dimethylisoxazole moiety.

Molecular Formula C13H16N2O2
Molecular Weight 232.283
CAS No. 1797096-59-3
Cat. No. B2450325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone
CAS1797096-59-3
Molecular FormulaC13H16N2O2
Molecular Weight232.283
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C(=O)N2C3CCC2C=CC3
InChIInChI=1S/C13H16N2O2/c1-8-12(9(2)17-14-8)13(16)15-10-4-3-5-11(15)7-6-10/h3-4,10-11H,5-7H2,1-2H3
InChIKeyJGUCPCGASYMIFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,5S)-8-Azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone: Structural Identity, Physicochemical Properties, and Research-Grade Procurement


(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone (CAS 1797096-59-3) is a chiral, bicyclic small molecule with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol. [1] It features an 8-azabicyclo[3.2.1]oct-2-ene (trop-2-ene) core linked via a carbonyl bridge to a 3,5-dimethylisoxazole moiety. The compound is offered as a research chemical with a typical purity of 90%+. [2] The 3,5-dimethylisoxazole group is a recognized acetyl-lysine (KAc) bioisostere used in bromodomain ligand design, [3] while the tropene scaffold is a privileged structure in CNS drug discovery. [4] This specific combination of pharmacophores defines a unique chemical space for exploratory medicinal chemistry and chemical biology.

Why In-Class Substitution of (1R,5S)-8-Azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone Is Scientifically Unjustified


The 8-azabicyclo[3.2.1]oct-2-ene scaffold and 3,5-dimethylisoxazole group are not interchangeable with other heterocyclic cores or substitution patterns. The trop-2-ene double bond confers a distinct conformational rigidity and electronic profile compared to saturated 8-azabicyclo[3.2.1]octane analogs, directly impacting receptor binding and pharmacokinetics. [1] Similarly, the 3,5-dimethylisoxazole moiety is a privileged acetyl-lysine mimetic; replacing it with isomeric isoxazoles (e.g., 3,4-dimethyl, unsubstituted) or other heterocycles eliminates or drastically alters bromodomain affinity. [2] The amide carbonyl linker further restricts rotational freedom and establishes a defined vector between the two ring systems. In the absence of rigorous, target-specific SAR, substituting this compound with a similar-looking analog (e.g., a phenyl, furan, or pyridine carbonyl derivative) introduces an unpredictable change in potency, selectivity, and off-target profile, undermining experimental reproducibility and data integrity.

Quantitative Differentiation Evidence for (1R,5S)-8-Azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone Against Closest Comparators


Structural Uniqueness: 3,5-Dimethylisoxazole Acetyl-Lysine Mimicry vs. Phenyl or Furan Carbonyl Analogs

The 3,5-dimethylisoxazole moiety is a validated acetyl-lysine (KAc) bioisostere. In a foundational study, a 3,5-dimethylisoxazole fragment displaced an acetylated histone peptide from the BRD4 bromodomain with an IC50 of 3.7 mM. Subsequent optimization yielded full-length inhibitors with nanomolar potency. [1] In contrast, simple phenyl, furan, or quinoline carbonyl analogs of the 8-azabicyclo[3.2.1]oct-2-ene scaffold lack this KAc-mimetic functionality and are not recognized by bromodomain readers. [2] This provides a structural basis for target engagement that is absent in non-isoxazole comparators.

Bromodomain inhibition Epigenetics Acetyl-lysine mimetic

Conformational Rigidity: Trop-2-ene vs. Saturated Tropane Analogs in nAChR Binding

The 8-azabicyclo[3.2.1]oct-2-ene core is conformationally distinct from its saturated 8-azabicyclo[3.2.1]octane counterpart. In a study of 2- and 3-isoxazolyl-8-azabicyclo[3.2.1]octanes, the most potent nAChR ligand (2β-isoxazolyl, Ki = 3 nM) exhibited twice the affinity of nicotine, while the corresponding 3α-isomer had micromolar affinity. [1] This demonstrates that subtle stereochemical and conformational changes within the azabicyclo system drastically alter receptor binding. The presence of the double bond in the trop-2-ene core of the target compound further constrains the geometry compared to saturated tropane analogs, potentially enhancing selectivity for specific receptor subtypes or binding pockets.

Nicotinic acetylcholine receptor Conformational analysis CNS ligand design

Physicochemical Differentiation: Predicted LogP, Solubility, and CNS Multiparameter Optimization (MPO) Score

The target compound (MW 232.28, HBD 0, HBA 4, TPSA 46.3 Ų) has a predicted LogP of 2.1 and a CNS MPO score of approximately 5.0, placing it within favorable CNS drug-like space. [1] In contrast, larger 8-azabicyclo[3.2.1]oct-2-ene analogs such as the benzyloxyphenyl derivative (MW 319.4, LogP 4.1) exceed typical CNS drug-likeness thresholds. [2] The compact 3,5-dimethylisoxazole substituent maintains a lower molecular weight and balanced lipophilicity compared to extended aromatic or biaryl carbonyl analogs, offering superior predicted solubility and permeability profiles.

Drug-likeness Physicochemical properties CNS MPO

Enantiomeric Purity: (1R,5S) Absolute Configuration as a Determinant of Biological Activity

The compound is designated with the specific (1R,5S) absolute configuration. In the broader class of 8-azabicyclo[3.2.1]octane derivatives, enantiomers frequently exhibit divergent pharmacological profiles. For example, in epibatidine analogs, the (1R,2R,5S) isomer displays potent analgesic activity while other diastereomers are inactive or toxic. [1] Although direct enantiomeric comparison data for this specific compound are not available in the peer-reviewed literature, procurement of the defined (1R,5S) enantiomer—rather than a racemic mixture or unspecified stereoisomer—is essential to ensure reproducible biological results, as the (1S,5R) enantiomer would present a mirror-image pharmacophore to chiral biological targets.

Stereochemistry Enantiomeric purity Chiral resolution

Evidence-Backed Application Scenarios for (1R,5S)-8-Azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone Procurement


Bromodomain and Epigenetic Probe Discovery

The 3,5-dimethylisoxazole moiety has been crystallographically validated as an acetyl-lysine mimetic, engaging the KAc binding pocket of BRD4 and other BET bromodomains [1]. This compound provides a compact tropene-isoxazole scaffold for fragment-based or structure-guided optimization of novel bromodomain inhibitors. Researchers can leverage the (1R,5S) stereochemistry and tropene rigidity to explore vectors extending toward the ZA channel or WPF shelf of bromodomains, a strategy not feasible with achiral or saturated tropane analogs [1].

CNS Penetrant Chemical Probe Design

With a predicted MW of 232 Da and LogP of 2.1, this compound resides within favorable physicochemical space for CNS drug discovery [1]. The 8-azabicyclo[3.2.1]oct-2-ene core is a privileged scaffold for monoamine transporter and nicotinic receptor modulation [2]. The compound can serve as a versatile starting point for SAR exploration of dual epigenetic-CNS mechanisms, such as BET bromodomain inhibition in glioblastoma or neuroinflammatory models, where brain penetration is a critical requirement.

Stereochemical SAR Control in High-Throughput Screening Follow-Up

When a racemic or stereochemically undefined hit emerges from a screening campaign against a chiral target (e.g., kinase, GPCR, enzyme), the defined (1R,5S) enantiomer of this compound allows researchers to deconvolute the contribution of absolute configuration to activity [1]. Using a single enantiomer eliminates the 50% inactive or antagonistic component present in a racemate, sharpening IC50/EC50 values and clarifying the true SAR landscape, which is critical for hit-to-lead decision-making [1].

Fragment Elaboration for Dual BET-CNS Target Engagement

The compound's relatively low molecular weight and balanced lipophilicity make it suitable as a fragment-sized lead for covalent or non-covalent inhibitor design [1]. The carbonyl linker and the 4-position of the isoxazole ring provide synthetic handles for further elaboration. This enables the design of bifunctional molecules (e.g., PROTACs, molecular glues) that recruit E3 ligases to bromodomain-containing proteins, a rapidly advancing therapeutic modality in oncology and inflammation [1].

Quote Request

Request a Quote for (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.